6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Mechanism of Action
Target of Action
Some compounds with a [1,2,4]triazolo[1,5-c]quinazoline structure have been studied for their potential as inhibitors of the PCAF bromodomain, a protein that plays a role in gene expression and is a potential target for cancer treatment .
Mode of Action
These compounds might interact with the PCAF bromodomain, potentially affecting its function . .
Biochemical Pathways
Pcaf inhibitors can potentially affect gene expression pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate, which is then reacted with 2-fluorobenzyl bromide and phenyl isocyanate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using appropriate reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
9-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine: A selective A2a antagonist with structural similarities.
N-(4-(8-chloro-2-methyl-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl)methanesulfonamide: Another triazoloquinazoline derivative with potential anticancer activity.
Uniqueness
6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)21-24-20(25-27(21)22(26)28)15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNCXVNAZFGPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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